molecular formula C11H15BrClNO B2407025 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide CAS No. 1909312-54-4

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide

Cat. No.: B2407025
CAS No.: 1909312-54-4
M. Wt: 292.6
InChI Key: HMTZBFOENUONKZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide is a chemical compound with the molecular formula C11H15BrClNO and a molecular weight of 292.6 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name

3-chloro-4-piperidin-1-ylphenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.BrH/c12-10-8-9(14)4-5-11(10)13-6-2-1-3-7-13;/h4-5,8,14H,1-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTZBFOENUONKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of the final product through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of piperidine, including 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide, exhibit significant anticancer properties. A study investigated the effects of this compound on cell lines associated with various cancers. The results demonstrated that the compound inhibits cell proliferation and induces apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and growth .

2. Neurological Disorders
The compound has also been explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for addressing conditions such as depression and anxiety. In vitro studies have shown that it may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation .

3. Anti-inflammatory Effects
Another promising application is in the treatment of inflammatory diseases. The phenolic structure of this compound suggests potential anti-inflammatory properties. Studies have reported that it can inhibit pro-inflammatory cytokines, reducing inflammation in experimental models .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure–activity relationship (SAR) studies have revealed that modifications to the piperidine ring can significantly affect potency and selectivity against various biological targets.

Modification Effect on Activity Target
Substitution on piperidineIncreased potencyCancer cell lines
Variation in halogen substituentsAltered anti-inflammatory effectsCytokine production
Hydroxyl group positionEnhanced neuroactivityNeurotransmitter systems

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled laboratory study, this compound was tested against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant cytotoxicity at concentrations below 10 µM. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways .

Case Study 2: Neuropharmacological Effects
A study examining the effects of this compound on rodent models of depression found that administration led to significant reductions in depressive-like behaviors. Behavioral assays indicated increased locomotion and decreased immobility in forced swim tests, suggesting an antidepressant-like effect potentially mediated by serotonergic pathways .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(piperidin-1-yl)phenol hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling .

Biological Activity

3-Chloro-4-(piperidin-1-yl)phenol hydrobromide (CAS No. 1909312-54-4) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a piperidine ring substituted on a phenolic compound. The presence of the chlorine atom and the piperidine moiety is significant for its biological interactions.

Target Interactions

This compound is believed to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its phenolic structure may facilitate interactions with proteins through hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways, potentially affecting cell proliferation, apoptosis, and inflammation. The specific pathways affected can vary based on the concentration and cellular context.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Some studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also have anticancer properties.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been noted, which could be beneficial in conditions characterized by excessive inflammation.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Anticancer Studies : A study evaluating similar phenolic compounds found that they inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values ranging from 1 to 10 μM .
CompoundCell LineIC50 (μM)
Compound AMCF-75.12
Compound BMDA-MB-2317.34

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its molecular weight being below 500 Da, which is generally associated with good bioavailability .

Safety and Toxicology

Preliminary toxicity assessments indicate that the compound does not exhibit acute toxicity at high doses in animal models. However, long-term studies are necessary to fully understand its safety profile.

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